![molecular formula C7H4Cl2F3NO B1388441 [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol CAS No. 1160474-70-3](/img/structure/B1388441.png)
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol
描述
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol is a chemical compound with the molecular formula C6H2Cl2F3N. It is a clear, colorless to yellow liquid that is soluble in chloroform and methanol. This compound is primarily used as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides .
作用机制
Target of Action
It’s reported to be an intermediate in the synthesis of certain herbicides , suggesting that its targets could be enzymes or proteins essential for plant growth and development.
Mode of Action
As an intermediate in the synthesis of herbicides, it’s likely that it interacts with its targets to inhibit their function, leading to the death of the plant cells .
Biochemical Pathways
Given its use in herbicide synthesis, it may affect pathways related to plant growth and development .
Result of Action
As an intermediate in the synthesis of herbicides, it’s likely to cause the death of plant cells by inhibiting essential enzymes or proteins .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol .
准备方法
The synthesis of [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol typically involves several steps. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination and diazotization in the presence of copper chloride (CuCl) to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to produce the final product .
Industrial production methods often involve similar steps but are optimized for higher yields and purity. For instance, the reaction conditions such as temperature, pressure, and the concentration of reagents are carefully controlled to maximize the efficiency of the process .
化学反应分析
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
科学研究应用
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new agrochemicals.
Biology: Researchers use this compound to study the effects of fluorinated pyridines on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
相似化合物的比较
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol can be compared with other similar compounds such as:
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in their chemical properties and applications. For instance, 2-Chloro-5-(trifluoromethyl)pyridine is also used as an intermediate in agrochemical synthesis but has different reactivity due to the presence of only one chlorine atom .
属性
IUPAC Name |
[2,3-dichloro-5-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-5-3(2-14)4(7(10,11)12)1-13-6(5)9/h1,14H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKSXPWHKRAFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




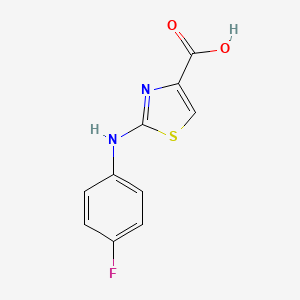
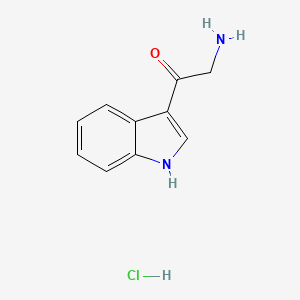
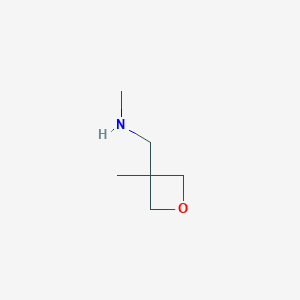

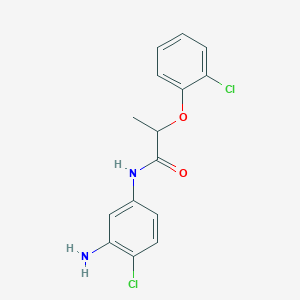
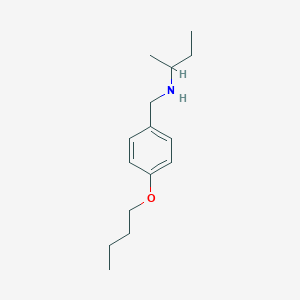
![N-[4-(Isopentyloxy)benzyl]-2-butanamine](/img/structure/B1388371.png)
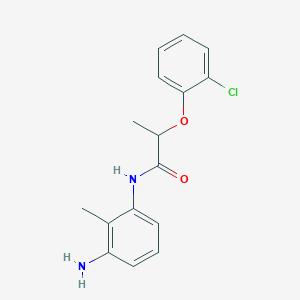
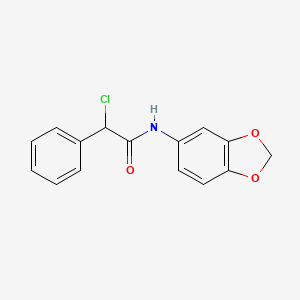


![N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1388380.png)
